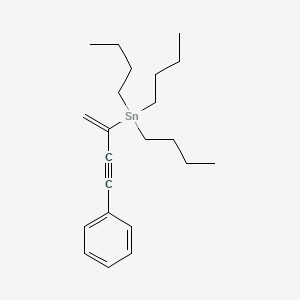
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is an organotin compound with the molecular formula C19H32Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-methylene-3-phenyl-2-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of tributylstannyl lithium with 1-methylene-3-phenyl-2-propynyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.
Substitution Reactions: Reagents such as halides, alkoxides, and amines are used under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Radical Reactions: The major products are typically the result of radical addition or cyclization.
Substitution Reactions: The products depend on the nucleophile used, resulting in various organotin derivatives.
Oxidation and Reduction: Products include tin oxides or reduced tin species.
科学的研究の応用
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.
Material Science: The compound is used in the preparation of organotin polymers and materials with unique properties.
Biological Studies: It serves as a model compound in studies of organotin toxicity and environmental impact.
Catalysis: It is employed as a catalyst in various organic reactions, including cross-coupling and polymerization.
作用機序
The mechanism of action of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate tin-centered radicals. These radicals can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Tributylphenylstannane: Similar in structure but with a phenyl group instead of the 1-methylene-3-phenyl-2-propynyl group.
Stannane, tributyl(1-ethoxy-3-phenyl-2-propyn-1-yl)-: Contains an ethoxy group in place of the methylene group.
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-: Has triphenyl groups instead of tributyl groups.
Uniqueness
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is unique due to its specific combination of butyl and 1-methylene-3-phenyl-2-propynyl groups, which confer distinct reactivity and properties. This makes it particularly useful in radical reactions and as a reagent in organic synthesis.
特性
CAS番号 |
650605-91-7 |
|---|---|
分子式 |
C22H34Sn |
分子量 |
417.2 g/mol |
IUPAC名 |
tributyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H,1H2;3*1,3-4H2,2H3; |
InChIキー |
DNLNZUAZIVPUAP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


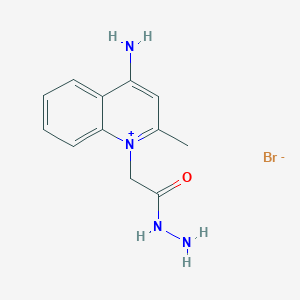
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
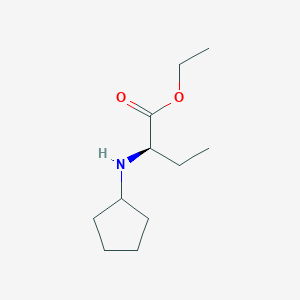
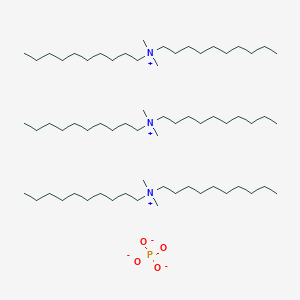
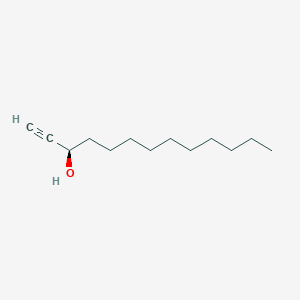
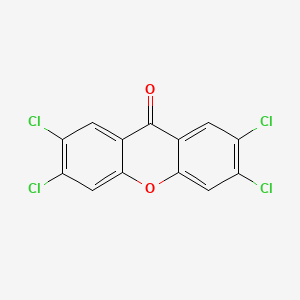
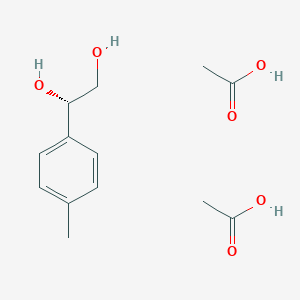
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
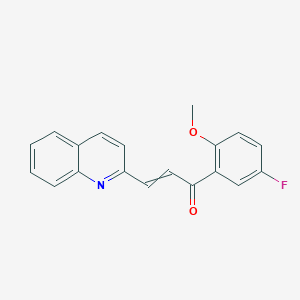
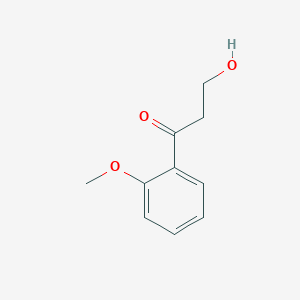
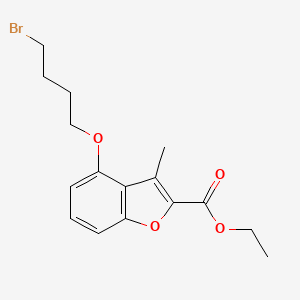
![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one](/img/structure/B12608094.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
